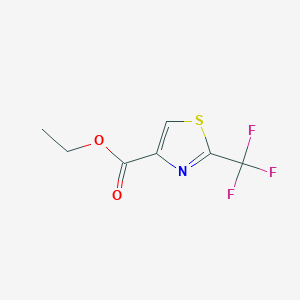

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

説明

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a trifluoromethyl (-CF₃) group at position 2 and an ethyl carboxylate ester (-COOEt) at position 4 (Fig. 1). The thiazole ring’s aromaticity, combined with the electron-withdrawing trifluoromethyl group and the ester moiety, confers unique physicochemical properties, making it a versatile intermediate in medicinal chemistry and materials science . This compound is synthesized via cyclization reactions, often involving thiobenzamide derivatives and ethyl bromopyruvate under reflux conditions . Its applications span pharmaceuticals (e.g., anti-cancer agents ), agrochemicals, and organic electronics due to its stability and tunable electronic profile.

特性

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUNYBAJYAWHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602208 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-46-5 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)acetate with thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through distillation or crystallization techniques .

化学反応の分析

Types of Reactions

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

Pharmaceutical Development

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to serve as a building block for biologically active molecules, particularly in the development of:

- Anti-inflammatory Agents: The compound has been utilized in synthesizing drugs aimed at reducing inflammation.

- Anticancer Agents: Research indicates its potential in formulating compounds that exhibit anticancer properties by targeting specific cellular pathways .

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiazole compounds, including this compound, showed significant activity against drug-resistant cancer cell lines. The synthesized compounds were tested for their ability to reverse resistance to common chemotherapeutics like paclitaxel and doxorubicin, highlighting their potential in cancer therapy .

Agricultural Chemicals

In the agricultural sector, this compound is employed in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection stems from its ability to inhibit specific biological processes in pests and pathogens.

Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Herbicides | Used to develop herbicides that target specific weed species without harming crops. |

| Fungicides | Formulated into fungicides that prevent fungal infections in crops, enhancing yield and quality. |

Material Science

The compound is also explored in material science for its unique properties, such as enhanced thermal stability and chemical resistance. Researchers are investigating its use in creating novel materials that could be applied in various industrial contexts.

Table: Material Properties

| Property | Description |

|---|---|

| Thermal Stability | Maintains structural integrity at elevated temperatures. |

| Chemical Resistance | Exhibits resistance to degradation from various chemicals, making it suitable for protective coatings. |

Biochemical Research

This compound has applications in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. This compound aids researchers in understanding biological mechanisms and interactions at the molecular level.

Case Study: Enzyme Inhibition

Research has shown that derivatives of thiazole compounds can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets for diseases .

作用機序

The mechanism of action of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

類似化合物との比較

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Electronic Properties

Thiazole derivatives vary significantly in bioactivity and electronic behavior depending on substituent type and position. Key comparisons include:

*Calculated from molecular formula (C₇H₆F₃NO₂S). †Estimated via DFT studies of analogous compounds .

- Trifluoromethyl vs. Phenyl-CF₃ : The trifluoromethyl group at position 2 enhances electronegativity and lipophilicity compared to bulkier aryl-CF₃ substituents (e.g., in Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate). The latter exhibits extended conjugation, improving crystallinity but reducing solubility .

- Electron-Withdrawing Groups : The nitrobenzylidene hydrazinyl derivative (HOMO-LUMO gap: 3.9 eV) shows enhanced charge transfer properties compared to the parent compound (5.1 eV), critical for optoelectronic applications .

Physicochemical Stability

- Crystallinity : Aryl-substituted thiazoles (e.g., Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate) form stable crystals via π-π stacking, while alkyl esters exhibit lower melting points .

- Solubility : The trifluoromethyl group reduces aqueous solubility but enhances lipid membrane permeability, favoring blood-brain barrier penetration in drug design .

Key Research Findings

- Electronic Tuning : The -CF₃ group lowers the LUMO energy, facilitating charge transfer in organic semiconductors .

- Biological Optimization: Hybridizing the thiazole core with amino acid moieties (e.g., in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetamido derivatives) improves anti-cancer selectivity .

- Synthetic Challenges: Steric hindrance from bulky substituents (e.g., tert-butoxycarbonylamino in Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate) complicates cyclization, requiring prolonged reaction times .

生物活性

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

This compound belongs to the thiazole family, characterized by a sulfur and nitrogen-containing five-membered ring. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design. It is synthesized through various methods, often involving the reaction of thiazole derivatives with trifluoromethylating agents.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has been investigated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. For example, a study demonstrated that related thiazole compounds exhibited minimum inhibitory concentrations (MICs) in the sub-micromolar range against M. tuberculosis, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | <1 | |

| Derivative A | Bacillus subtilis | 5 | |

| Derivative B | Aspergillus niger | 10 |

Cytotoxic Effects

In cancer research, this compound has shown promising cytotoxic effects on various cancer cell lines. Studies indicate that the compound induces apoptosis through mechanisms involving the activation of caspases and modulation of p53 expression levels .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation | |

| HeLa (cervical cancer) | 20 | p53 modulation |

The biological activity of this compound is attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound inhibits key enzymes such as acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively .

- Binding Interactions : Molecular docking studies reveal that the compound binds effectively to enzyme active sites, leading to their inhibition or alteration in activity .

- Cellular Pathways : The compound influences various signaling pathways associated with cell survival and apoptosis, contributing to its anticancer properties .

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of thiazole derivatives for their antitubercular activity. The results indicated that modifications at the C-2 and C-4 positions significantly affected the biological activity against M. tuberculosis. This compound was among those showing promising results with low MIC values, supporting its potential as an antitubercular agent .

Evaluation in Cancer Research

In another study assessing the cytotoxic effects on MCF-7 cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 15 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclization or esterification of trifluoromethyl-substituted thiazole intermediates. A representative method involves reacting a trifluoromethyl thiazole precursor (e.g., methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate) with ethanol under acidic or basic conditions. For example, saponification using NaOH followed by esterification with ethanol yields the target ester (85% yield) . Alternative routes include reacting thiazole derivatives with thionyl chloride and ethanol, as seen in the synthesis of structurally analogous ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate .

Key Variables:

- Reaction Solvents: Ethanol or THF.

- Catalysts/Bases: NaOH, triethylamine, or thionyl chloride.

- Temperature: Reflux conditions (e.g., 358 K for hydrolysis ).

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- LC-MS: Used to confirm molecular weight (e.g., observed m/z 366 [M+H]⁺ for related trifluoromethyl pyrimidine esters) .

- ¹H/¹³C NMR: Key signals include the ethyl ester group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and trifluoromethyl (δ ~120–125 ppm in ¹³C NMR).

- HPLC: Retention time analysis under standardized conditions (e.g., 1.26 minutes using SMD-TFA05 conditions) .

- X-ray Crystallography: Resolves molecular geometry, such as dihedral angles between the thiazole and substituent rings (e.g., ~5° coplanarity in ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from:

- Purification Methods: Recrystallization (e.g., from ethyl acetate) vs. column chromatography .

- Reagent Ratios: Excess ethanol or prolonged reflux times improve esterification efficiency.

- Byproduct Formation: Trifluoromethyl groups may stabilize intermediates, but side reactions (e.g., oxidation of the thiazole ring) require monitoring via TLC or LC-MS .

Case Study:

A 15% yield drop was attributed to incomplete hydrolysis of the methyl ester precursor; optimizing NaOH concentration (9.62 g in 200 mL H₂O) improved conversion .

Advanced: What computational tools are recommended for studying reaction mechanisms involving this compound?

Methodological Answer:

- Retrosynthesis Tools: AI-driven platforms (e.g., Template_relevance models) predict feasible routes using databases like Reaxys or Pistachio .

- DFT Calculations: Analyze transition states for cyclization or trifluoromethyl group reactivity.

- Molecular Dynamics: Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.

Example:

The synthesis of ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate was optimized using AI-predicted one-step routes, prioritizing precursor scoring (plausibility >0.01) .

Basic: What biological activities are associated with trifluoromethyl thiazole derivatives?

Methodological Answer:

While direct data on this compound is limited, structurally related compounds show:

- Antimicrobial Activity: Thiazole derivatives inhibit bacterial growth (e.g., E. coli, S. aureus) via disruption of membrane integrity .

- Anticancer Potential: Analogues like ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate exhibit cytotoxicity against cancer cell lines (IC₅₀ ~10–50 μM) .

Derivatization Strategy:

Introducing electron-withdrawing groups (e.g., nitro or cyano) at the 4-position enhances bioactivity .

Advanced: How does crystallography aid in understanding the molecular geometry of this compound?

Methodological Answer:

X-ray diffraction reveals:

- Bond Lengths/Dihedral Angles: Critical for rationalizing reactivity (e.g., C-S bond lengths ~1.74 Å in thiazole rings) .

- Packing Interactions: Weak van der Waals forces dominate, as seen in the absence of hydrogen bonding in ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate .

Experimental Protocol:

Crystals are grown via slow evaporation (ethanol/ethyl acetate) and analyzed using SHELX software for refinement .

Advanced: What strategies optimize the purification of this compound?

Methodological Answer:

- Recrystallization: Ethyl acetate is ideal for removing polar byproducts (e.g., unreacted carboxylic acid precursors) .

- Chromatography: Silica gel columns with hexane/ethyl acetate (3:1) resolve ester derivatives from halogenated impurities.

- Acid-Base Extraction: For crude mixtures, washing with dilute HCl removes basic impurities .

Yield Improvement:

Drying under vacuum (≤0.1 mmHg) ensures solvent-free product isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。